molecular formula C17H17BrN2O4S B4132160 N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide

N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide

Cat. No. B4132160
M. Wt: 425.3 g/mol
InChI Key: QKWCINLKZOOXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide, commonly known as ABP-700, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABP-700 is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the biological processes in which the protein is involved.

Mechanism of Action

ABP-700 works by binding to a specific site on the targeted protein, inhibiting its activity. This allows researchers to study the effects of the protein's inhibition on biological processes of interest. The mechanism of action of ABP-700 is well understood, making it a valuable tool for studying the targeted protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABP-700 depend on the specific biological process being studied. In general, ABP-700 has been shown to inhibit the activity of the targeted protein, leading to downstream effects on cellular signaling pathways and gene expression. These effects can be studied in vitro and in vivo, allowing researchers to investigate the role of the targeted protein in different biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABP-700 is its specificity for the targeted protein. This allows researchers to study the effects of inhibiting the protein without interfering with other biological processes. Additionally, ABP-700 is a small molecule inhibitor, making it easy to use in a variety of experimental settings.
However, there are also limitations to using ABP-700 in lab experiments. For example, the compound may have off-target effects on other proteins, leading to unintended consequences. Additionally, the effects of ABP-700 may be influenced by factors such as cell type and experimental conditions, making it important to carefully design experiments to ensure reliable results.

Future Directions

There are many potential future directions for research involving ABP-700. One area of interest is in the development of new therapies for diseases in which the targeted protein plays a role. ABP-700 could be used to identify new drug targets or to screen potential drug candidates for their efficacy in inhibiting the protein.
Another future direction is in the development of new tools for studying the targeted protein. For example, ABP-700 could be used to develop new imaging techniques for visualizing the protein in live cells or tissues. Additionally, ABP-700 could be used to develop new assays for measuring the activity of the protein in different experimental settings.
Conclusion:
In conclusion, ABP-700 is a valuable tool for studying the biological processes in which the targeted protein plays a role. Its specificity and well-understood mechanism of action make it a reliable compound for research purposes. While there are limitations to using ABP-700 in lab experiments, its potential applications in the development of new therapies and tools for studying the targeted protein make it an exciting area of research.

Scientific Research Applications

ABP-700 has been used in various scientific studies to investigate the role of the targeted protein in different biological processes. For example, ABP-700 has been used to study the function of the protein in cancer cells, as well as in the immune response to bacterial infections. ABP-700 has also been used to investigate the role of the protein in the development of neurological disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-11(20-25(23,24)16-8-6-14(18)7-9-16)17(22)19-15-5-3-4-13(10-15)12(2)21/h3-11,20H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCINLKZOOXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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